molecular formula C13H19NO5S B1421615 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266541-83-6

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421615
CAS No.: 1266541-83-6
M. Wt: 301.36 g/mol
InChI Key: BUXJZWJJESXMIZ-UHFFFAOYSA-N
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Description

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C13H19NO5S It is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl iodide and a suitable catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Butanoic Acid: The final step involves coupling the ethoxyphenyl and methylsulfonyl intermediates with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) under basic conditions.

Major Products:

    Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Formation of ethylphenylsulfide or ethylphenylthiol.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
  • 4-[(2-Propoxyphenyl)(methylsulfonyl)amino]butanoic acid
  • 4-[(2-Butoxyphenyl)(methylsulfonyl)amino]butanoic acid

Comparison:

  • 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
  • 4-[(2-Propoxyphenyl)(methylsulfonyl)amino]butanoic acid: Contains a propoxy group, potentially altering its hydrophobicity and interaction with biological targets.
  • 4-[(2-Butoxyphenyl)(methylsulfonyl)amino]butanoic acid: Features a butoxy group, which may influence its pharmacokinetic properties and efficacy.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this class of compounds.

Properties

IUPAC Name

4-(2-ethoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-3-19-12-8-5-4-7-11(12)14(20(2,17)18)10-6-9-13(15)16/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXJZWJJESXMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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